molecular formula C18H19ClFN3O2S2 B2940026 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1216537-85-7

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2940026
CAS No.: 1216537-85-7
M. Wt: 427.94
InChI Key: NHVOTDRTPJPTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound featuring a thiazole ring, a fluorine atom, a morpholine group, and a thiophene carboxamide moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluorobenzo[d]thiazole-2-amine and thiophene-2-carboxylic acid.

  • Coupling Reaction: These starting materials are coupled using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Morpholinoethylation: The resulting intermediate is then reacted with 2-(2-morpholinoethyl)amine to introduce the morpholine group.

  • Hydrochloride Formation: The final step involves treating the product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Processing: The synthesis is often carried out in batch reactors where precise control over temperature, pH, and reaction time is maintained to ensure high yield and purity.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the fluorine atom, although this is less common due to the stability of the C-F bond.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom or the morpholine group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophiles like amines or alcohols, and conditions such as elevated temperatures and polar solvents are typically used.

Major Products Formed:

  • Oxidation Products: Sulfoxides or sulfones.

  • Reduction Products: Fluorine-free derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has shown potential as an anti-inflammatory, anticancer, and antimicrobial agent. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Anti-inflammatory: It inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

  • Anticancer: It interferes with cell proliferation and induces apoptosis in cancer cells.

  • Antimicrobial: It disrupts microbial cell membranes and inhibits essential enzymes.

Molecular Targets and Pathways:

  • COX-1 and COX-2: Inhibition of these enzymes reduces inflammation.

  • Apoptosis Pathways: Activation of caspases and other apoptotic proteins leads to cancer cell death.

  • Cell Membrane Disruption: Interference with microbial cell membrane integrity causes cell lysis.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These compounds are structurally similar but lack the fluorine atom.

  • 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: This compound has a nitro group instead of a fluorine atom.

Uniqueness:

  • The presence of the fluorine atom in N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride enhances its biological activity and stability compared to similar compounds.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S2.ClH/c19-13-3-1-4-14-16(13)20-18(26-14)22(17(23)15-5-2-12-25-15)7-6-21-8-10-24-11-9-21;/h1-5,12H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVOTDRTPJPTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.